

Performance comparison of Dihydroxyaluminum sodium carbonate in different tablet formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxyaluminum sodium carbonate*

Cat. No.: *B082158*

[Get Quote](#)

Performance Showdown: Dihydroxyaluminum Sodium Carbonate in Modern Tablet Formulations

For Immediate Release

A comprehensive analysis of **Dihydroxyaluminum Sodium Carbonate** (DASC) tablet formulations reveals key performance differences based on excipient selection. This guide provides researchers, scientists, and drug development professionals with a comparative overview of DASC tablet performance against common alternatives, supported by experimental data and detailed protocols.

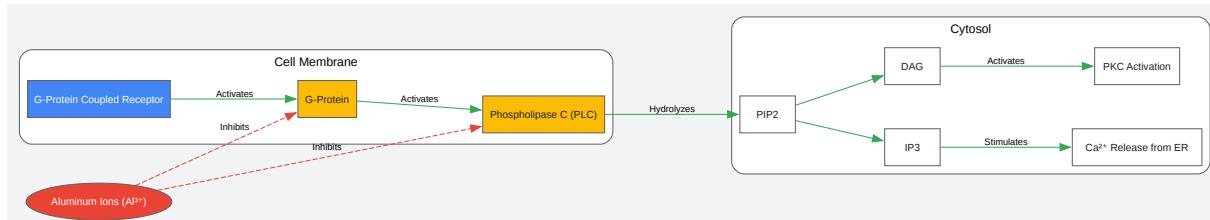
Dihydroxyaluminum sodium carbonate stands as a widely utilized antacid for the symptomatic relief of heartburn, acid indigestion, and sour stomach. Its efficacy, however, is not solely dependent on the active pharmaceutical ingredient (API) itself, but is significantly influenced by the formulation's excipients. This guide delves into the comparative performance of DASC in different tablet formulations, offering a clear perspective on how binder and disintegrant choices impact critical quality attributes such as dissolution, disintegration, hardness, and friability.

Key Performance Indicators: A Comparative Analysis

The performance of a DASC tablet is a multifactorial equation. To provide a clear comparison, this guide presents data for two hypothetical DASC formulations against two commercially available antacid alternatives: calcium carbonate and a combination of aluminum hydroxide and magnesium hydroxide.

Formulation Details:

- DASC Formulation A: **Dihydroxyaluminum sodium carbonate** with Hydroxypropyl Methylcellulose (HPMC) as a binder and Sodium Starch Glycolate as a disintegrant.
- DASC Formulation B: **Dihydroxyaluminum sodium carbonate** with Polyvinylpyrrolidone (PVP) as a binder and Croscarmellose Sodium as a disintegrant.
- Alternative 1: Commercial Calcium Carbonate Tablet.
- Alternative 2: Commercial Aluminum Hydroxide/Magnesium Hydroxide Combination Tablet.

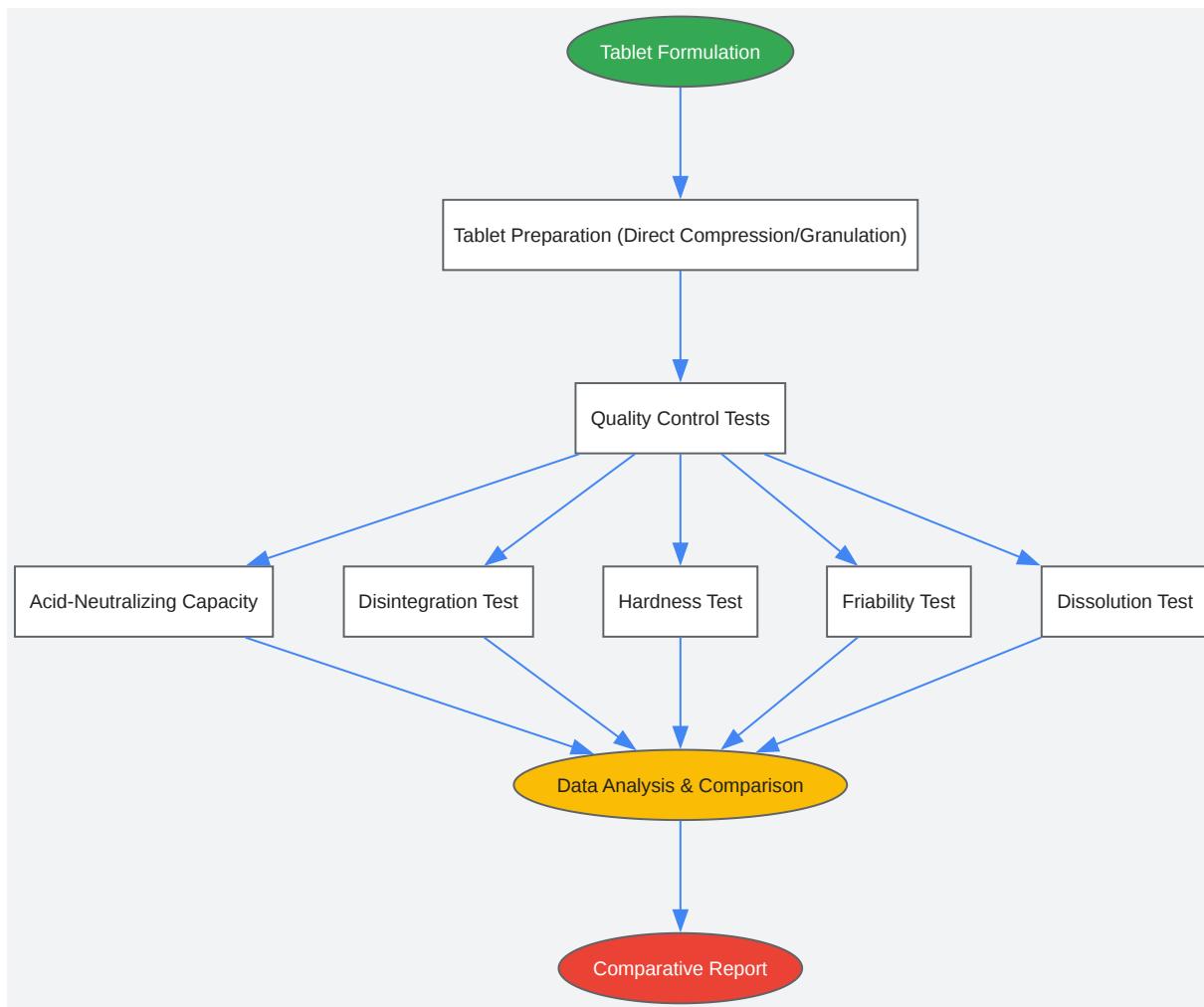

Table 1: Comparative Performance Data of Antacid Tablet Formulations

Performance Metric	DASC Formulation A (HPMC + SSG)	DASC Formulation B (PVP + CCS)	Alternative 1 (Calcium Carbonate)	Alternative 2 (Al(OH) ₃ /Mg(OH) ₂)
Acid-Neutralizing Capacity (ANC) (mEq)				
Capacity (ANC) (mEq)	15.5	15.5	17.1[1]	12.3[2]
Disintegration Time (minutes)	~4-6	~2-3	~9.7[3]	~5-7
Hardness (kg/cm ²)	6-8	5-7	~10[3]	6-8
Friability (%)	< 0.8%	< 1.0%	< 0.5%	< 0.8%
Dissolution (Drug Release >85%)	Within 30 minutes	Within 15 minutes	~20 minutes[3]	Within 30 minutes

Note: Data for DASC Formulations A and B are projected based on the known properties of the selected excipients. Data for alternatives are sourced from available literature.

Beyond Neutralization: A Look at Cellular Mechanisms

While the primary mechanism of action for **Dihydroxyaluminum sodium carbonate** is the chemical neutralization of gastric acid, research suggests that aluminum-containing antacids may also exert effects at a cellular level. Aluminum ions have been shown to interact with intracellular signaling pathways, such as the phosphoinositide signaling cascade. This interaction can influence cellular processes beyond simple pH modification.



[Click to download full resolution via product page](#)

Caption: Interaction of Aluminum Ions with the Phosphoinositide Signaling Pathway.

Experimental Workflow for Performance Evaluation

To ensure objective and reproducible results, a standardized workflow for evaluating the performance of antacid tablets is crucial. The following diagram outlines the key experimental stages.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Antacid Tablet Performance Comparison.

Detailed Experimental Protocols

Acid-Neutralizing Capacity (ANC) Test

This test determines the total amount of acid that a single dose of the antacid can neutralize.

- Apparatus: pH meter, magnetic stirrer, 250 mL beaker, burette.
- Reagents: 1.0 N Hydrochloric Acid (HCl), 0.5 N Sodium Hydroxide (NaOH).
- Procedure:
 - Accurately weigh a quantity of the powdered tablet equivalent to the minimum recommended dose.
 - Transfer the sample to a 250 mL beaker containing 70 mL of deionized water and stir for 1 minute.
 - Add 30.0 mL of 1.0 N HCl to the beaker and continue stirring for 15 minutes.
 - Titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.
 - Calculate the ANC in milliequivalents (mEq) using the formula: ANC = (Volume of HCl × Normality of HCl) - (Volume of NaOH × Normality of NaOH).

Tablet Disintegration Test

This test measures the time it takes for a tablet to break down into smaller particles in a liquid medium.

- Apparatus: USP disintegration apparatus, 1000 mL beakers.
- Medium: Deionized water maintained at 37 ± 2 °C.
- Procedure:
 - Place one tablet in each of the six tubes of the basket-rack assembly.
 - Operate the apparatus, immersing the basket in the water at a constant frequency.
 - The disintegration time is the time at which all six tablets have disintegrated and passed through the screen. If any residue remains, it must be a soft mass with no palpably firm core.

Tablet Hardness (Crushing Strength) Test

This test determines the force required to cause a tablet to fracture.

- Apparatus: Tablet hardness tester.
- Procedure:
 - Place a single tablet diametrically between the two platens of the tester.
 - Apply a constant and uniform force to the tablet until it breaks.
 - Record the force required to fracture the tablet.
 - Repeat the test for a statistically significant number of tablets (typically 10) and calculate the average hardness.

Tablet Friability Test

This test assesses the ability of uncoated tablets to withstand abrasion during packaging, handling, and transportation.

- Apparatus: Friabilator.
- Procedure:
 - For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
 - Dedust the tablets and accurately weigh the sample (W_{initial}).
 - Place the tablets in the friabilator drum and rotate it 100 times at 25 ± 1 rpm.
 - Remove the tablets, dedust them again, and accurately weigh the sample (W_{final}).
 - Calculate the percentage of weight loss (friability) using the formula: Friability (%) = $[(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] \times 100$.

- A maximum weight loss of not more than 1.0% is generally considered acceptable.

Dissolution Test

This test measures the rate and extent to which the active pharmaceutical ingredient is released from the tablet and dissolves in a liquid medium.

- Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus), UV-Vis Spectrophotometer.
- Medium: 900 mL of 0.1 N HCl maintained at 37 ± 0.5 °C.
- Paddle Speed: 50 rpm.
- Procedure:
 - Place one tablet in each dissolution vessel.
 - Withdraw samples of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
 - Replace the withdrawn volume with an equal volume of fresh dissolution medium.
 - Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry.
 - Plot the percentage of drug released against time to obtain the dissolution profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. derpharmacemica.com [derpharmacemica.com]
- 2. Antacid activity of calcium carbonate and hydrotalcite tablets. Comparison between in vitro evaluation using the "artificial stomach-duodenum" model and in vivo pH-metry in healthy

volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Performance comparison of Dihydroxyaluminum sodium carbonate in different tablet formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082158#performance-comparison-of-dihydroxyaluminum-sodium-carbonate-in-different-tablet-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com